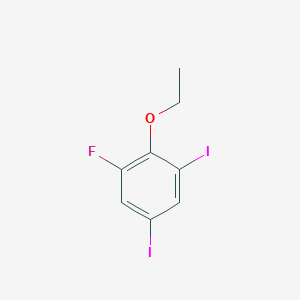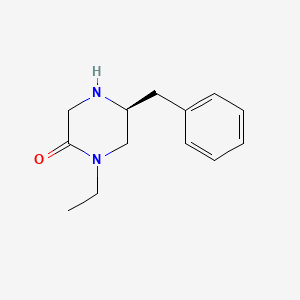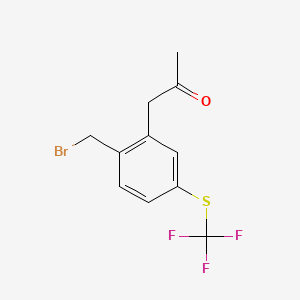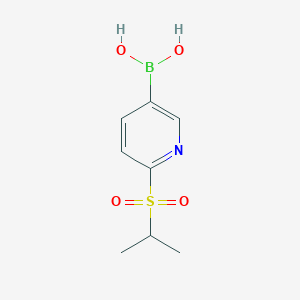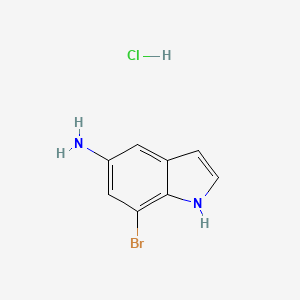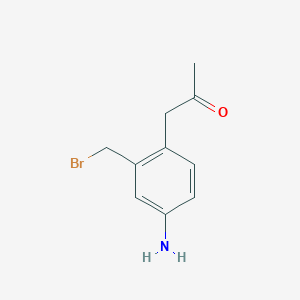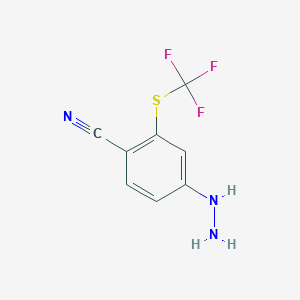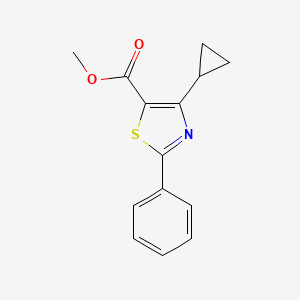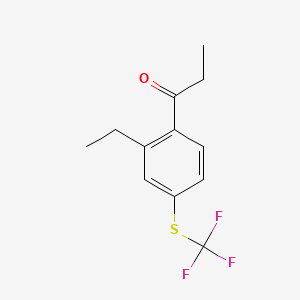
1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene typically involves the bromination of 3-chloropropylbenzene followed by the introduction of an ethoxy group. One common method involves the reaction of 3-chloropropylbenzene with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(3-Bromopropyl)-3-chlorobenzene. This intermediate is then reacted with sodium ethoxide in ethanol to introduce the ethoxy group, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol, potassium thiolate in DMF.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive towards nucleophilic substitution, while the ethoxy group can participate in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-3-chlorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(3-Bromopropyl)-4-ethoxybenzene: Substitution pattern differs, affecting reactivity and applications.
1-(3-Chloropropyl)-3-ethoxybenzene: Contains a chlorine atom instead of bromine, altering its chemical behavior.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromine and chlorine atoms, along with the ethoxy group, allows for a wide range of chemical transformations and applications.
Propiedades
Fórmula molecular |
C11H14BrClO |
|---|---|
Peso molecular |
277.58 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-chloro-1-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
BBRHWYIKYHOFTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


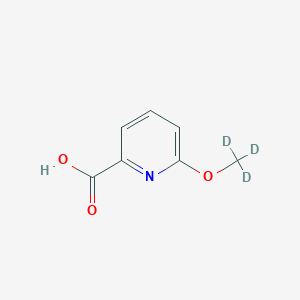
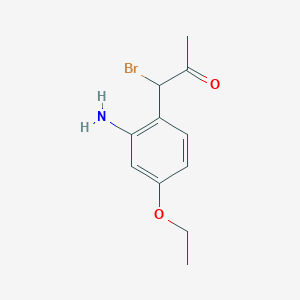
![(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14046389.png)
